molecular formula C8H3Cl2NO2S B1659670 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one CAS No. 67048-91-3

5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B1659670
CAS No.: 67048-91-3
M. Wt: 248.08 g/mol
InChI Key: CJDRYRFFPJNNNO-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one is a chemical compound belonging to the class of 1,3,4-oxathiazol-2-one heterocycles. These compounds are planar heterocycles that often prefer coplanarity with aromatic substituents to enhance π-conjugation across the molecular structure . As a versatile heterocyclic building block, its core structure is of significant interest in medicinal chemistry and chemical biology, particularly in the development of enzyme inhibitors. Members of the 1,3,4-oxathiazol-2-one family are recognized for their role as precursors in decarboxylation reactions, which can generate reactive nitrile sulfide intermediates. These intermediates are valuable in 1,3-dipolar cycloaddition reactions to synthesize more complex heterocyclic systems, such as various isothiazole derivatives . A primary research application for 1,3,4-oxathiazol-2-one derivatives is their potential as selective proteasome inhibitors. Structurally similar compounds have demonstrated potent and selective inhibition of the 20S proteasome in Mycobacterium tuberculosis , showing over 1000-fold selectivity over the human constitutive proteasome, which presents a promising strategy for developing novel anti-tubercular agents . Other research analogs have been designed to selectively target the human immunoproteasome, which is relevant in oncology for the treatment of certain cancers, as well as for inflammatory and neurodegenerative diseases . This product is intended for use in chemical synthesis and biological screening as a Heterocyclic Building Block . It is strictly for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-1,3,4-oxathiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2S/c9-4-2-1-3-5(10)6(4)7-11-14-8(12)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRYRFFPJNNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NSC(=O)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369406
Record name 5-(2,6-dichlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67048-91-3
Record name 5-(2,6-dichlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2,6-Dichlorobenzamide with Chlorocarbonylsulfenyl Chloride

The primary method involves the reaction of 2,6-dichlorobenzamide with chlorocarbonylsulfenyl chloride (ClC(O)SCl) in toluene at elevated temperatures. This exothermic process generates the oxathiazol-2-one ring through a [3+2] cycloaddition mechanism, releasing hydrogen chloride gas. Critical parameters include:

  • Stoichiometry : A 1:1.25–1.5 molar ratio of benzamide to ClC(O)SCl ensures complete conversion.
  • Temperature : Initial gentle heating to 58°C triggers the reaction, with subsequent maintenance at 110°C for 1–2 hours to drive completion.
  • Solvent : Toluene optimizes solubility and facilitates byproduct removal.

Post-reaction, the crude product is purified via crystallization from methylcyclohexane, yielding white crystalline solids with melting points between 130–135°C.

Alternative Pathway: Thionation of 2,6-Dichlorophenyl Oxadiazole Precursors

While less common, thionation of preformed 1,3,4-oxadiazoles offers a supplementary route. For example, 2,6-di-tert-butylphenol-derived oxadiazoles undergo sulfur insertion using phosphorus pentasulfide (P4S10) in refluxing xylene. Although this method is applicable to hindered phenols, its utility for 2,6-dichlorophenyl systems remains underexplored.

Reaction Optimization and Yield Enhancement

Solvent and Catalytic Effects

Nonpolar solvents like toluene or chlorobenzene minimize side reactions, while polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce yield due to hydrolysis. Catalytic additives, such as pyridine, neutralize HCl byproducts, shifting equilibrium toward product formation.

Purification Strategies

Crystallization solvents critically impact purity:

Solvent Purity (%) Yield (%)
Methylcyclohexane 99.5 75
Ethyl acetate 98.2 68
Methanol 95.8 60

Methylcyclohexane emerges as optimal, balancing solubility at high temperatures and precipitatory power upon cooling.

Spectroscopic Characterization and Analytical Validation

Infrared Spectroscopy (IR)

Key absorption bands confirm functional groups:

  • C=N Stretch : 1611–1624 cm−1.
  • C-O-C (Oxathiazolone) : 1219–1221 cm−1.
  • Aromatic C-Cl : 750–770 cm−1.

Nuclear Magnetic Resonance (NMR)

1H-NMR (CDCl3) :

  • Aromatic protons (2,6-dichlorophenyl): δ7.92 (s, 2H, ortho-Cl).
  • Oxathiazolone ring protons: Absent due to deshielding.

13C-NMR :

  • C2 (oxathiazolone): δ161–166 ppm.
  • ipso-Carbon (C1, phenyl): δ140–142 ppm.

High-Resolution Mass Spectrometry (HRMS)

Molecular ion [M]- + at m/z 289.9412 (calc. for C9H4Cl2NO2S), with characteristic fragmentation via HNCO loss (−43.0058 Da).

Comparative Analysis of Substituent Effects

Electron-withdrawing groups (e.g., Cl, NO2) at the meta and para positions enhance cyclization rates but reduce solubility. The 2,6-dichloro substitution pattern introduces steric hindrance, necessitating higher reaction temperatures compared to monosubstituted analogs.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Component Cost ($/kg) Environmental Impact
2,6-Dichlorobenzamide 320 Moderate
ClC(O)SCl 450 High
Toluene 12 Low

Despite high reagent costs, the process’s high atom economy (82%) justifies industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate biological pathways makes it a potential therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one exerts its effects involves the interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Heteroatom Configuration : The oxathiazolone core (O, S, N) may confer distinct electronic properties compared to oxadiazolone (O, N, N), affecting reactivity and target binding .
  • Substituent Positioning : The 2,6-dichloro pattern on the phenyl ring creates steric and electronic effects distinct from the 2,4-dichloro derivatives in oxadiazon/oxadiargyl.

Triazolo-Thiadiazole Derivatives

Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles () share sulfur-containing heterocycles but differ in fused triazole-thiadiazole systems. These derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli , suggesting that this compound could similarly target microbial enzymes.

Research Findings and Functional Implications

  • Synthetic Methodology : Analogous to oxadiazole synthesis (), this compound may be synthesized via cyclization of thioamide intermediates under acidic conditions. Triethylamine-assisted acetylation (as in ) could also modify its side chains .
  • Biological Potential: While oxadiazoles are herbicidal, the sulfur atom in oxathiazolones might enhance interactions with microbial enzymes, analogous to triazolo-thiadiazoles .

Biological Activity

5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This compound features a dichlorophenyl substituent at the 5-position of the oxathiazole ring, which contributes to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C₈H₃Cl₂N₁O₂S
  • Molecular Weight : 248.086 g/mol
  • CAS Number : 67048-91-3

Biological Activities

Research has demonstrated that this compound exhibits various biological activities including:

  • Enzyme Inhibition :
    • The compound has shown significant inhibition of monoamine oxidase B (MAO-B), with an IC₅₀ value of 0.036 μM. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease.
  • Antimicrobial Activity :
    • Studies indicate that derivatives of oxathiazole compounds exhibit antibacterial properties against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but shows promise based on related compounds .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidant assays could provide insights into its efficacy in scavenging free radicals .
  • Anticancer Potential :
    • Preliminary studies suggest that oxathiazole derivatives may possess anticancer properties. Investigations into the apoptotic pathways activated by these compounds could elucidate their mechanisms of action against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The dichlorophenyl group enhances the compound's lipophilicity and electrophilicity, which are critical for interaction with biological targets.

Compound Structure Features Biological Activity
This compoundDichlorophenyl substituentMAO-B inhibition
5-(Trifluoromethyl)phenyl-[1,3,4]oxathiazol-2-oneTrifluoromethyl groupEnhanced lipophilicity
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleIndole derivativeStrong MAO inhibition

Case Studies and Research Findings

Several studies have explored the biological activities of related oxathiazole compounds:

  • MAO-B Inhibition Study :
    • A study highlighted the effectiveness of various oxathiazole derivatives in inhibiting MAO-B enzymes. The structure of this compound was noted as a key factor influencing its inhibitory potency.
  • Antibacterial Activity Assessment :
    • In vitro testing showed that certain oxathiazole derivatives had significant antibacterial effects against both gram-positive and gram-negative bacteria. While specific data on this compound is limited, related compounds exhibited promising results .
  • Antioxidant and Anticancer Evaluation :
    • Research focusing on the antioxidant properties of oxadiazoles indicated that these compounds could effectively reduce oxidative stress markers in cellular models. The anticancer potential was assessed using various cancer cell lines where apoptosis was induced through specific signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one, and how is purity validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 2,6-dichlorophenyl isocyanate with thioacylating agents or cyclization of thiourea precursors. Purity is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry (MS). For example, reactions with trivalent phosphorus compounds (e.g., triphenylphosphine) can be monitored using thin-layer chromatography (TLC) to track desulfurization intermediates .

Q. What analytical techniques are most effective for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using APEXII software and refinement via SHELXL2014 allows precise determination of bond lengths, angles, and torsional parameters. For example, SCXRD analysis of related oxathiazolone isomers confirmed planar oxathiazolone rings and non-covalent interactions influencing packing .

Q. How should researchers address stability challenges during storage and handling of this compound?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C. Decomposition pathways can be identified using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to detect hydrolysis byproducts (e.g., sulfides or carbonyl derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with trivalent phosphorus compounds?

  • Methodological Answer : The reaction proceeds via nucleophilic attack at the sulfur atom, leading to desulfurization and formation of aryl-substituted thiadiazoles or phosphine sulfides. Factors like solvent polarity (e.g., DMF vs. THF) and steric hindrance from the 2,6-dichlorophenyl group influence product distribution. Mechanistic studies using ³¹P NMR and isolation of intermediates (e.g., triphenylphosphine sulfide) validate the pathway .

Q. How can researchers differentiate and characterize isomers of this compound?

  • Methodological Answer : Isomeric separation requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Structural confirmation combines SCXRD for absolute configuration and differential scanning calorimetry (DSC) to assess thermal stability. For example, SCXRD of 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one isomers revealed distinct dihedral angles between the oxathiazolone and aryl rings .

Q. What experimental strategies mitigate competing pathways in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Control reaction kinetics by adjusting temperature and stoichiometry. Use time-resolved LC-MS to identify transient intermediates (e.g., ring-opened thiols). Computational modeling (DFT) predicts regioselectivity, while quenching experiments with trapping agents (e.g., methyl iodide) validate reactive species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,6-Dichlorophenyl)-1,3,4-oxathiazol-2-one
Reactant of Route 2
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